Levocloperastine

Descripción general

Descripción

Es principalmente conocido por sus efectos antitusígenos (supresores de la tos) centrales y su actividad antihistamínica . Este compuesto es un tipo de flavonoide y se utiliza en diversas aplicaciones de investigación y médicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ruta sintética exacta puede variar, pero normalmente implica el uso de disolventes orgánicos y catalizadores bajo condiciones controladas de temperatura y presión .

Métodos de Producción Industrial

En entornos industriales, la producción de clorhidrato de HT-11 se escala utilizando rutas sintéticas similares pero con optimizaciones para el rendimiento y la pureza. Esto a menudo implica reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de HT-11 experimenta diversas reacciones químicas, incluidas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de Sustitución: Halógenos, nucleófilos.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemical Properties and Formulations

Levocloperastine has a molecular formula of and is commonly available in forms such as this compound hydrochloride and this compound fendizoate. The latter has been the focus of recent formulations aimed at enhancing its stability and resuspendability in aqueous solutions. A notable study highlighted the development of a stable oral pharmaceutical suspension that addresses the challenges related to the insolubility of this compound fendizoate, which is crucial for ensuring accurate dosing and content uniformity in liquid preparations .

Efficacy in Treating Dry Cough

Numerous clinical trials have demonstrated the effectiveness of this compound in managing dry cough across various patient demographics. A randomized open-label phase IV clinical trial compared this compound with dextromethorphan, revealing that this compound significantly reduced both the severity and frequency of cough after seven days of treatment (p<0.5) .

In another prospective observational study involving 100 patients, significant improvements were noted in cough severity, frequency, and sleep disruption after 14 days of treatment with this compound. The mean time to achieve minimal important difference in cough severity was approximately 5.3 days, with 44% of patients reporting complete disappearance of their cough .

Comparative Studies

A systematic review comparing this compound with other antitussive agents such as codeine and levodropropizine found that this compound not only improved cough symptoms but also did so without causing common central nervous system side effects like drowsiness . The rapid onset of action and improved tolerability make it a valuable alternative to traditional antitussive medications.

Data Table: Clinical Trial Outcomes

Safety Profile

This compound has been reported to have a favorable safety profile, with minimal adverse drug reactions noted during clinical trials. In studies assessing its safety in adults, no sedation or significant side effects were reported, further supporting its use as a first-line treatment for dry cough .

Challenges in Formulation

The formulation of this compound presents unique challenges due to its water-insoluble nature. Recent advancements focus on creating stable suspension formulations that minimize agglomeration and phase separation while enhancing drug dissolution rates . These innovations are essential for developing effective oral dosage forms that ensure patient compliance and therapeutic efficacy.

Mecanismo De Acción

El clorhidrato de HT-11 ejerce sus efectos principalmente a través de su interacción con los receptores de la histamina. Actúa como un antagonista, bloqueando la acción de la histamina y reduciendo así los síntomas alérgicos. Además, tiene un efecto antitusígeno central, que se cree que está mediado por su acción sobre el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos Similares

Cloperastina fendizoato: Otra forma de cloperastina con propiedades antitusígenas y antihistamínicas similares.

Ciproheptadina: Un compuesto con efectos antihistamínicos y antiserotoninérgicos, utilizado para tratar reacciones alérgicas y estimular el apetito

Singularidad

El clorhidrato de HT-11 es único en su acción dual como agente antitusígeno y antihistamínico. Esto lo hace particularmente útil en el tratamiento de afecciones en las que están presentes tanto la tos como los síntomas alérgicos .

Actividad Biológica

Levocloperastine is an antitussive agent primarily used for the treatment of cough. It is a derivative of cloperastine, which has been shown to exhibit both central and peripheral mechanisms of action against cough. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, safety profile, and relevant research findings.

Pharmacological Mechanism

This compound acts through dual mechanisms:

- Central Action : It influences the cough center located in the brainstem, effectively reducing the urge to cough.

- Peripheral Action : It interacts with cough receptors in the tracheobronchial tree, providing relief from cough stimuli.

This dual action is significant as it allows this compound to manage cough without the narcotic effects commonly associated with other antitussive agents like codeine .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating various types of cough. A notable prospective observational study involved 100 patients aged 18-60 years with dry cough. Key findings included:

- Cough Severity Reduction : Mean scores for cough severity decreased significantly from baseline to Day 14 (p<0.0001).

- Cough Disappearance : 44% of patients reported complete disappearance of cough by Day 14.

- Improvement in Quality of Life : Patients experienced significant improvements in their quality of life, measured by the Leicester Cough Questionnaire (LCQ) (p<0.0001) .

Comparative Studies

This compound has been compared with other antitussive agents in several clinical trials:

| Study | Agent Compared | Outcome | Significance |

|---|---|---|---|

| Takagi et al. | Codeine | Similar efficacy but without narcotic effects | p<0.05 |

| Clinical Overview | Levodropropizine | Comparable effectiveness with improved tolerability | p<0.05 |

| Observational Study | Standard Antitussives | Faster onset and greater reduction in cough frequency | p<0.0001 |

These comparisons demonstrate that this compound not only matches but often exceeds the performance of traditional antitussives while maintaining a favorable safety profile .

Safety Profile

The safety profile of this compound is noteworthy:

- In clinical studies, no adverse drug reactions (ADRs) such as sedation or gastrointestinal disturbances were reported, which are common with other antitussives like codeine .

- Toxicological studies indicate that this compound does not exhibit addiction potential, making it a safer alternative for long-term use .

Research Findings

Research has shown that this compound has a rapid onset of action and can significantly reduce coughing episodes associated with various respiratory conditions:

- Efficacy in Children and Adults : Studies confirm its effectiveness across different age groups, including children with upper respiratory tract infections and adults suffering from chronic cough due to conditions like asthma and COPD .

- Pharmacokinetics : this compound reaches peak plasma concentrations within one hour post-administration and is primarily excreted as metabolites within 24 hours .

Case Studies

A few case studies illustrate the practical application of this compound:

- Case Study 1 : A pediatric patient with chronic dry cough associated with asthma was treated with this compound. The patient showed a marked improvement in cough frequency and quality of sleep within one week.

- Case Study 2 : An adult patient experiencing persistent cough due to bronchitis reported significant relief after two days of treatment, highlighting its rapid action.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Levocloperastine as an antitussive agent, and how are these evaluated in preclinical models?

this compound exerts antitussive effects via dual mechanisms: central suppression of the cough reflex (similar to codeine but without narcotic effects) and peripheral antihistaminic activity targeting H1 receptors. Preclinical models often employ guinea pig cough reflex assays induced by citric acid or capsaicin, measuring cough frequency reduction. Histamine-induced bronchoconstriction models are used to assess peripheral antihistaminic effects .

Q. What standardized clinical endpoints are recommended for assessing this compound's efficacy in cough suppression trials?

Key endpoints include:

- Visual Analog Scale (VAS) : A 100-mm scale quantifying subjective cough severity (0 = no cough; 100 = severe cough).

- 24-hour cough frequency : Measured via patient diaries using a 7-point Likert scale (0 = "none" to 6 = "constant").

- Leicester Cough Questionnaire (LCQ) : A 19-item tool evaluating physical, psychological, and social impacts of cough (score range: 3–21). These metrics are validated in randomized trials comparing this compound to dextromethorphan or placebo .

Q. How do researchers ensure patient compliance and minimize bias in open-label this compound trials?

Strategies include:

- Randomization : Computer-generated sequences (1:1 allocation) to reduce selection bias.

- Telephonic follow-ups : Mid-study check-ins (e.g., day 3) to monitor adherence and adverse events.

- Blinded outcome assessors : Independent evaluators analyze VAS and LCQ scores to mitigate observer bias .

Advanced Research Questions

Q. What methodological considerations are critical when developing a gas chromatography-headspace (GC-HS) method for detecting organic volatile impurities (OVIs) in this compound formulations?

Key validation parameters per ICH guidelines include:

- Specificity : Baseline separation of methanol, ethanol, dichloromethane, toluene, and benzene with resolution ≥10 .

- Precision : ≤10% RSD for system and method precision (n=6 replicates) .

- Accuracy : Spike-recovery studies (LOQ to 150% levels) showing 90–110% recovery .

- Robustness : Tolerance to ±0.2 mL/min flow rate and ±5°C temperature variations .

- Solution stability : ≤5% variation in OVI quantification after 48 hours at room temperature .

Q. How can researchers resolve discrepancies in this compound's reported efficacy across different clinical populations?

Contradictions may arise from variations in study design (e.g., open-label vs. double-blind) or patient demographics. Mitigation strategies include:

- Subgroup analysis : Stratifying data by age, cough etiology, or comorbidities.

- Meta-analysis : Pooling data from trials like Aliprandi et al. (2002) and recent phase IV studies .

- Sensitivity testing : Re-evaluating outcomes after excluding outliers or adjusting for confounding variables (e.g., concurrent medications) .

Q. What novel analytical approaches address challenges in quantifying this compound in co-formulated syrups?

- Independent Concentration Extraction (ICE) : Resolves overlapping UV-Vis spectra in mixtures with chlorpheniramine maleate by extracting zero-order spectra at λmax (e.g., 230 nm for this compound) .

- Green micellar HPLC : Uses 30 mM sodium dodecyl sulfate and ethanol (85:15) for simultaneous quantification of this compound, dextromethorphan, and dexamethasone in ≤7 minutes, reducing solvent waste by 40% compared to traditional RP-HPLC .

Q. How do researchers validate the selectivity of chromatographic methods for this compound in the presence of degradation products?

- Forced degradation studies : Expose this compound to heat, light, and acidic/alkaline conditions, then verify baseline separation of degradation peaks from the analyte.

- Peak purity analysis : Use photodiode array detectors to confirm spectral homogeneity (RSD ≤2% across λ ranges) .

Q. Data Contradiction and Statistical Analysis

Q. How should researchers address conflicting results in this compound's cough suppression efficacy versus dextromethorphan?

- Power analysis : Ensure adequate sample size (e.g., n=19/group with 10% dropout adjustment) to detect ≥10% intergroup differences (α=0.05, 80% power) .

- Post hoc tests : Apply Bonferroni corrections for multiple comparisons (e.g., VAS, LCQ, cough frequency) to reduce type I error .

- Bayesian analysis : Reinterpret data using prior probability distributions from earlier trials to assess robustness of findings .

Q. Methodological Resources

Q. Which guidelines govern the ethical and statistical design of this compound trials?

- Ethics : ICMR National Ethical Guidelines (2017) and Declaration of Helsinki for informed consent and risk minimization .

- Statistics : CONSORT checklist for reporting randomization, blinding, and intention-to-treat analysis .

Q. What tools assess the environmental sustainability of this compound analytical methods?

Propiedades

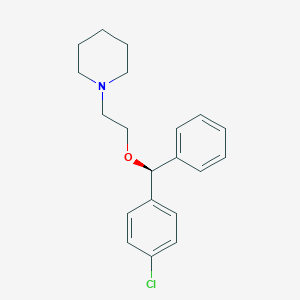

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132301-89-4 | |

| Record name | Levocloperastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCLOPERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.